2-Cyano-3-(3-phenoxyphenyl)propenoic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

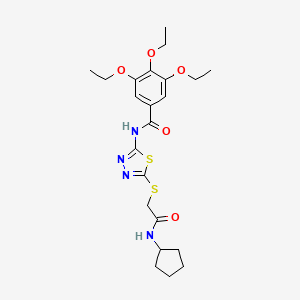

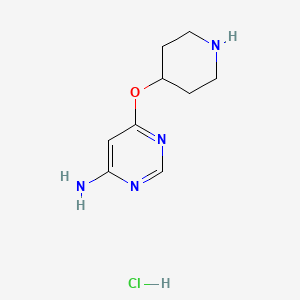

Molecular Structure Analysis

The molecular structure of “2-Cyano-3-(3-phenoxyphenyl)propenoic acid ethyl ester” can be represented by the InChI string:InChI=1S/C16H11NO3/c17-11-13 (16 (18)19)9-12-5-4-8-15 (10-12)20-14-6-2-1-3-7-14/h1-10H, (H,18,19)/b13-9+ . This indicates the presence of a cyano group (-CN), a phenoxy group (Ph-O-), and an ethyl ester group (-COOC2H5) in the molecule.

Scientific Research Applications

Chemopreventive Potential in Cancer

2-Cyano-3-(3-phenoxyphenyl)propenoic acid ethyl ester and its derivatives have shown potential in cancer chemoprevention. Specifically, derivatives like 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, biosynthetically related to ferulic acid, exhibit promising biological effects such as chemoprevention in colon and tongue cancers through dietary feeding in rats. This compound, derived from Acronychia baueri Schott, has initiated interest for its use as a chemopreventive drug for various types of cancer, highlighting the synthesis of novel derivatives for enhanced efficacy (Curini et al., 2006).

Role in Synthesis of Bio-based Materials

Research into renewable building blocks for materials science has identified related compounds as sustainable alternatives to traditional phenolic compounds for the synthesis of polybenzoxazine, a type of polymer. For example, phloretic acid, a naturally occurring phenolic compound, has been explored for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach provides a pathway towards the synthesis of materials with thermal and thermo-mechanical properties suitable for a wide range of applications, suggesting the utility of similar compounds in creating bio-based materials (Trejo-Machin et al., 2017).

Biocatalytic Routes to Chiral Precursors

The enzymatic processes involving related esters have been developed for the efficient synthesis of precursors to β-substituted-γ-amino acids. Utilizing commercial lipases for the resolution of aliphatic and aromatic 3-substituted-3-cyano-2-(ethoxycarbonyl)propanoic acid ethyl esters without compromising enantioselectivity or yields showcases the potential of these compounds in the production of optically active pharmaceutical precursors. This method offers a practical approach to the synthesis of a wide range of compounds, indicating the relevance of 2-Cyano-3-(3-phenoxyphenyl)propenoic acid ethyl ester in pharmacological syntheses (Mukherjee & Martínez, 2011).

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other compounds in its class, possibly through binding to active sites or altering the conformation of target proteins .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn affects its efficacy and safety profile .

Result of Action

The compound’s effects would depend on its specific targets and mode of action .

Safety and Hazards

While specific safety and hazard information for “2-Cyano-3-(3-phenoxyphenyl)propenoic acid ethyl ester” is not available, similar compounds like “2-Cyano-3-ethoxy-2-propenoic acid ethyl ester” can cause gastrointestinal irritation with nausea, vomiting, and diarrhea if ingested, respiratory tract irritation if inhaled, and skin and eye irritation .

properties

IUPAC Name |

ethyl (E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-2-21-18(20)15(13-19)11-14-7-6-10-17(12-14)22-16-8-4-3-5-9-16/h3-12H,2H2,1H3/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIIAGDFTJLEAY-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC(=CC=C1)OC2=CC=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC(=CC=C1)OC2=CC=CC=C2)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-3-(3-phenoxyphenyl)propenoic acid ethyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dichloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2775847.png)

![2-(1,3-benzodioxol-5-yl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2775853.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(p-tolyl)acetamide](/img/structure/B2775857.png)

![7-{[(4-Methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol](/img/structure/B2775858.png)

![ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2775860.png)

![8-(4-ethoxyphenyl)-N-isopropyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2775862.png)